molecular formula C22H17ClF3N7O2S2 B2592296 N-((4-(3-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 391937-59-0

N-((4-(3-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2592296
CAS RN: 391937-59-0
M. Wt: 567.99
InChI Key: XKZWGIVKEYKDOK-UHFFFAOYSA-N
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Description

N-((4-(3-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H17ClF3N7O2S2 and its molecular weight is 567.99. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds similar to N-((4-(3-chlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized for antimicrobial purposes. For instance, derivatives of 1,3,4-thiadiazole have shown moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This suggests the potential of these compounds in the development of new antimicrobial agents.

Anticancer Research

Another area of significant interest is the development of compounds for anticancer research. Derivatives containing the 1,3,4-thiadiazol-2-yl)methyl) benzamide moiety have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). Some of these compounds exhibited promising anticancer activity with GI50 values comparable to those of standard drugs, such as Adriamycin (Tiwari et al., 2017).

Nematocidal Activity

The synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has also been explored for their potential nematocidal activities. Specific compounds have shown good activity against Bursaphelenchus xylophilus, a pathogenic nematode, suggesting these derivatives could serve as lead compounds for the development of new nematicides (Liu et al., 2022).

Synthesis and Characterization

The chemical synthesis and characterization of these compounds are crucial for understanding their potential applications. Studies have detailed the synthesis routes, involving reactions such as esterification, hydrazinolysis, and the formation of Schiff bases, and characterized the compounds using techniques like FTIR, NMR, and mass spectrometry. These methodologies enable the exploration of their biological activities and the development of compounds with enhanced properties (Adhami et al., 2012).

properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N7O2S2/c1-12-29-31-20(37-12)28-18(34)11-36-21-32-30-17(33(21)14-6-4-5-13(23)9-14)10-27-19(35)15-7-2-3-8-16(15)22(24,25)26/h2-9H,10-11H2,1H3,(H,27,35)(H,28,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZWGIVKEYKDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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